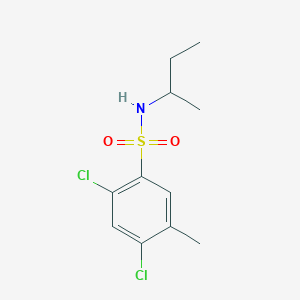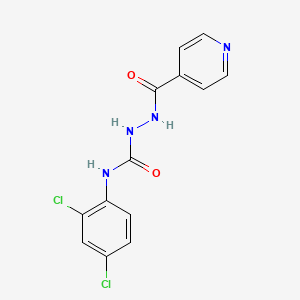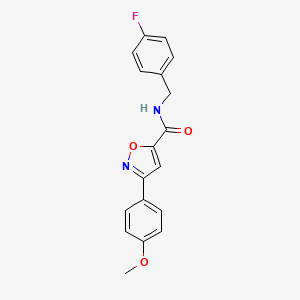![molecular formula C15H10F5NO4S B4543356 2-{5-[(pentafluorophenoxy)methyl]-2-furyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4543356.png)
2-{5-[(pentafluorophenoxy)methyl]-2-furyl}-1,3-thiazolidine-4-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiazolidine derivatives, including compounds similar to our target molecule, often involves condensation reactions, starting from amino acids or their derivatives. For example, thiazolidine-2,4-dicarboxylic acid was obtained from the condensation of glyoxylic acid with L(-)R-cysteine, suggesting a possible pathway for synthesizing related compounds (Refouvelet et al., 1994). Moreover, the synthesis of 2-aryl-3-[(2-furyl)carbonyl]amino-5-nonsubstituted/methyl-4-thiazolidinones hints at methods to incorporate furan and thiazolidine units into a single molecule, providing a basis for further exploration into the synthesis of our target compound (Çapan et al., 1996).
Molecular Structure Analysis
The molecular structure of thiazolidine derivatives reveals insights into their conformational and stereochemical properties. The crystal structures of certain thiazolidine-carboxylic acids show zwitterionic forms, indicating the potential for diverse reactivity and interactions due to their molecular geometry and electronic distribution (Tarnawski et al., 2011).
Chemical Reactions and Properties
Thiazolidines are known to undergo various chemical reactions, including cyclocondensation, N-acylation, and reactions with isocyanates, leading to a wide range of derivatives with potentially valuable properties (Refouvelet et al., 1994). The presence of a furan ring adds to the compound's reactivity, allowing for reactions such as Knoevenagel condensations, which expand the scope of derivatization and functionalization (Gajdoš et al., 2006).
Physical Properties Analysis
The physical properties of thiazolidine derivatives, including solubility, melting points, and crystalline structure, are influenced by their molecular configuration and substituents. The detailed crystallographic analysis of such compounds provides valuable information on their stability and potential interactions in different environments (Tarnawski et al., 2011).
Chemical Properties Analysis
The chemical properties of the target compound, inferred from studies on similar thiazolidine and furan derivatives, involve a range of behaviors including acid-base reactions, redox potentials, and reactivity towards electrophiles and nucleophiles. These properties are crucial for understanding the compound's potential applications in synthesis, catalysis, and as an intermediate in organic reactions (Skvortsov et al., 2010).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis of related furylthiazole compounds involves cross-coupling reactions that lead to the production of arylated furylthiazoles with strong photoluminescence, indicating potential applications in the development of fluorescent materials from biomass-derived furfural and natural amino acids like cysteine. Such materials can be used in optical devices and sensors, showcasing the versatility of furylthiazole derivatives in material science (Tanaka et al., 2015).
Applications in Material Science
Furylthiazole derivatives exhibit significant potential in material science, particularly in the synthesis of fluorescent materials. These compounds can be synthesized from renewable resources, such as biomass-derived furfural and natural amino acids, offering an eco-friendly alternative to traditional fluorescent materials. The strong photoluminescence properties of these materials suggest their usefulness in a variety of applications, including as components in organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices. The ability to manipulate the fluorescence properties through chemical modifications opens avenues for the creation of materials with tailor-made optical characteristics for specific applications (Tanaka et al., 2015).
Biological Applications
The compound and its derivatives also find applications in the biological domain. For example, thiazolidine derivatives have been explored for their DNA binding properties, indicating potential uses in the study of DNA interactions and possibly in the development of novel therapeutic agents. These compounds have shown the ability to interact with genetic material, which could lead to applications in gene therapy, molecular diagnostics, and as tools in molecular biology research. The exploration of such interactions is crucial for understanding the mechanism of action of potential drug candidates and for the design of new molecules with enhanced biological activities (Thalamuthu et al., 2013).
Propiedades
IUPAC Name |
2-[5-[(2,3,4,5,6-pentafluorophenoxy)methyl]furan-2-yl]-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F5NO4S/c16-8-9(17)11(19)13(12(20)10(8)18)24-3-5-1-2-7(25-5)14-21-6(4-26-14)15(22)23/h1-2,6,14,21H,3-4H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDILKWWFSOJBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC=C(O2)COC3=C(C(=C(C(=C3F)F)F)F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F5NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{5-[(Pentafluorophenoxy)methyl]furan-2-yl}-1,3-thiazolidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4543277.png)
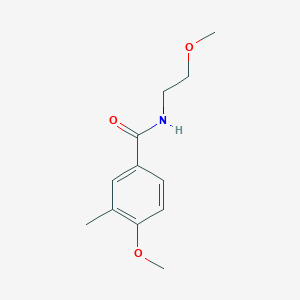
![2-methyl-N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4543293.png)
![N-(2-chloro-4-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4543302.png)
![5-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4543310.png)
![N-2-adamantyl-5-(4-fluorophenyl)-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4543312.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]nicotinamide](/img/structure/B4543319.png)
![3-[(4-chlorophenoxy)methyl]-4-methyl-5-[({2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]-4H-1,2,4-triazole](/img/structure/B4543331.png)
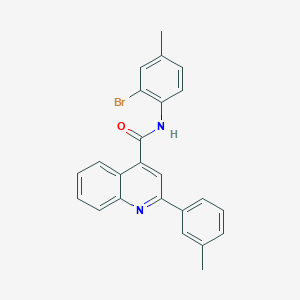
![3-methoxy-N-{[(4-{[(propionylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}benzamide](/img/structure/B4543343.png)
![ethyl 4-[({[4-ethyl-5-(5-ethyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4543372.png)
